
(4-Chlorophenyl)(ethoxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophényl)(éthoxy)diméthylsilane est un composé organosilicié de formule moléculaire C10H15ClO2Si. Il est caractérisé par la présence d'un groupe chlorophényle, d'un groupe éthoxy et de deux groupes méthyle liés à un atome de silicium.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du (4-Chlorophényl)(éthoxy)diméthylsilane implique généralement la réaction du bromure de 4-chlorophénylmagnésium avec l'éthoxydiméthylchlorosilane. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse de la liaison silicium-chlore. Le schéma réactionnel général est le suivant :
Bromure de 4-chlorophénylmagnésium+Éthoxydiméthylchlorosilane→(4-Chlorophényl)(éthoxy)diméthylsilane+MgBrCl
Méthodes de production industrielle : En milieu industriel, la production de (4-Chlorophényl)(éthoxy)diméthylsilane peut impliquer des procédés en flux continu pour assurer un rendement et une pureté élevés. L'utilisation de catalyseurs et des conditions de réaction optimisées peut améliorer encore l'efficacité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions : Le (4-Chlorophényl)(éthoxy)diméthylsilane peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe éthoxy peut être remplacé par d'autres nucléophiles dans des conditions appropriées.
Réactions d'oxydation : Le composé peut être oxydé pour former des silanols ou des siloxanes.
Réactions de réduction : La réduction peut conduire à la formation de silanes avec des substituants différents.
Réactifs et conditions courantes :
Substitution : Des nucléophiles tels que des amines ou des alcools peuvent être utilisés en présence d'une base.
Oxydation : Des oxydants comme le peroxyde d'hydrogène ou les peracides.
Réduction : Des réducteurs comme l'hydrure de lithium et d'aluminium.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution avec une amine peut donner du (4-Chlorophényl)(amino)diméthylsilane.
Applications De Recherche Scientifique
(4-Chlorophényl)(éthoxy)diméthylsilane a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse d'autres composés organosiliciés.
Médecine : Étudié pour son rôle dans les systèmes de délivrance de médicaments en raison de sa capacité à modifier les propriétés de surface.
Industrie : Utilisé dans la production de polymères et de revêtements spécialisés.
5. Mécanisme d'action
Le mécanisme par lequel le (4-Chlorophényl)(éthoxy)diméthylsilane exerce ses effets implique des interactions avec diverses cibles moléculaires. L'atome de silicium peut former des liaisons avec l'oxygène, l'azote et d'autres éléments, conduisant à la formation de composés stables. Les voies impliquées dans ces interactions sont influencées par les propriétés électroniques et stériques des substituants liés à l'atome de silicium.
Composés similaires :
- (4-Chlorophényl)(méthyl)diméthylsilane
- (4-Chlorophényl)(éthyl)diméthylsilane
- (4-Chlorophényl)(propoxy)diméthylsilane
Comparaison : Comparé à ses analogues, le (4-Chlorophényl)(éthoxy)diméthylsilane est unique en raison de la présence du groupe éthoxy, qui confère une réactivité et des propriétés physiques différentes. Le groupe éthoxy peut participer à la liaison hydrogène et à d'autres interactions, ce qui rend ce composé adapté à des applications spécifiques où de telles propriétés sont souhaitables.
Mécanisme D'action
The mechanism by which (4-Chlorophenyl)(ethoxy)dimethylsilane exerts its effects involves interactions with various molecular targets. The silicon atom can form bonds with oxygen, nitrogen, and other elements, leading to the formation of stable compounds. The pathways involved in these interactions are influenced by the electronic and steric properties of the substituents attached to the silicon atom.
Comparaison Avec Des Composés Similaires
- (4-Chlorophenyl)(methyl)dimethylsilane
- (4-Chlorophenyl)(ethyl)dimethylsilane
- (4-Chlorophenyl)(propoxy)dimethylsilane
Comparison: Compared to its analogs, (4-Chlorophenyl)(ethoxy)dimethylsilane is unique due to the presence of the ethoxy group, which imparts different reactivity and physical properties. The ethoxy group can participate in hydrogen bonding and other interactions, making this compound suitable for specific applications where such properties are desirable.
Propriétés
Formule moléculaire |
C10H15ClOSi |
|---|---|
Poids moléculaire |
214.76 g/mol |
Nom IUPAC |
(4-chlorophenyl)-ethoxy-dimethylsilane |
InChI |
InChI=1S/C10H15ClOSi/c1-4-12-13(2,3)10-7-5-9(11)6-8-10/h5-8H,4H2,1-3H3 |
Clé InChI |
VXDWIRHTDILIKC-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(C)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



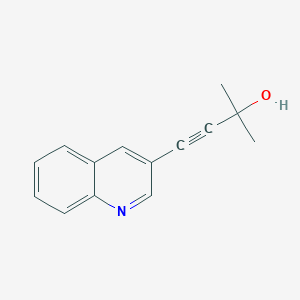
![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)


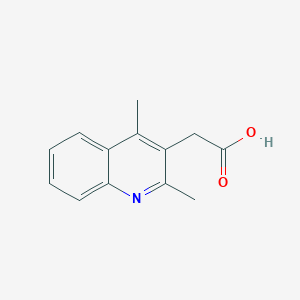
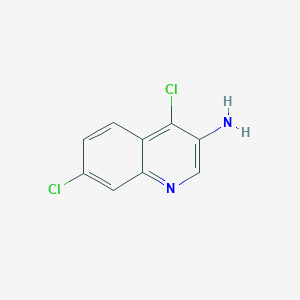
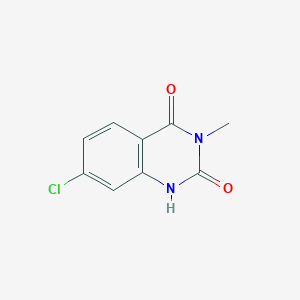
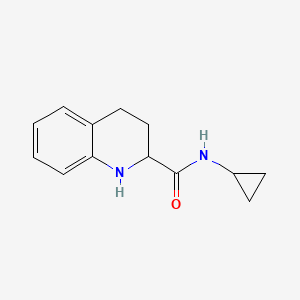
![Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11892287.png)
![4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11892290.png)
![Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11892292.png)


